molecular formula C18H20N4O2 B5564864 7-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane

7-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane

Cat. No.: B5564864
M. Wt: 324.4 g/mol
InChI Key: UTSMWKOCIRMBOP-UHFFFAOYSA-N
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Description

7-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.15862589 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spiro Compound Synthesis and Structural Analysis

  • Synthetic Approaches to Spiroaminals : Spiro compounds, including the 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane structures, are significant for their biological activities and present challenging targets for chemical synthesis. These structures are found in natural or synthetic products with notable biological activities (Sinibaldi & Canet, 2008).

  • Crystal Structure Analysis : The analysis of crystal structures of spiro compounds, such as cyclohexane-based γ-spirolactams, provides insights into their configurations, conformations, and crystal packing effects. Such studies are essential for understanding the physical and chemical properties of these compounds (Krueger et al., 2019).

Biological Activities and Applications

  • Potential Dopamine Agonists : Research on 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes has explored their synthesis and evaluation as potential dopamine agonists, highlighting the pharmacological interest in spiro compounds for developing central nervous system (CNS) active drugs (Brubaker & Colley, 1986).

  • Anticancer and Antidiabetic Applications : Spirothiazolidines analogs, incorporating spirocyclic structures, have been developed and evaluated for their anticancer and antidiabetic activities, demonstrating the therapeutic potential of spiro compounds in diverse medical applications (Flefel et al., 2019).

  • Muscarinic Receptor Agonists : The investigation of muscarinic receptor agonists such as YM796, a spiro compound, shows significant anti-amnesic effects compared to traditional cholinesterase inhibitors, suggesting its potential in treating cognitive impairments (Wanibuchi et al., 1994).

Properties

IUPAC Name

2-oxa-9-azaspiro[4.5]decan-9-yl-(2-pyridin-3-ylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(22-7-2-4-18(12-22)5-8-24-13-18)15-10-20-16(21-11-15)14-3-1-6-19-9-14/h1,3,6,9-11H,2,4-5,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSMWKOCIRMBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CN(C1)C(=O)C3=CN=C(N=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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